4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}benzoic acid
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Overview
Description
4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}benzoic acid is a chemical compound with the molecular formula C16H21NO5 It is characterized by the presence of a morpholine ring substituted with a tert-butoxycarbonyl group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}benzoic acid typically involves the reaction of morpholine derivatives with benzoic acid derivatives under specific conditionsThe reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the benzoic acid moiety.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the benzoic acid moiety would yield carboxylate derivatives, while substitution reactions could introduce various functional groups in place of the tert-butoxycarbonyl group .
Scientific Research Applications
4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}benzoic acid involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The pathways involved may include signal transduction mechanisms that lead to the desired biological or chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}benzoic acid
- 4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}butanoic acid
- 4-[(Tert-butoxycarbonylamino)methyl]benzoic acid
Uniqueness
4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}benzoic acid is unique due to its specific combination of a morpholine ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-9-21-13(10-17)11-4-6-12(7-5-11)14(18)19/h4-7,13H,8-10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLHTRAQVOVRCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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